ML390

Description

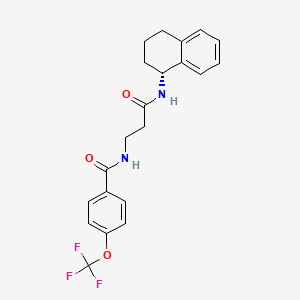

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propyl]-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O3/c22-21(23,24)29-16-10-8-15(9-11-16)20(28)25-13-12-19(27)26-18-7-3-5-14-4-1-2-6-17(14)18/h1-2,4,6,8-11,18H,3,5,7,12-13H2,(H,25,28)(H,26,27)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNRHEDBLPGDDC-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC(=O)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=CC=CC=C2C1)NC(=O)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ML390 Mechanism of Action in Acute Myeloid Leukemia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key pathological feature of AML is a differentiation blockade, where leukemic blasts fail to mature into functional hematopoietic cells. ML390 has emerged as a promising small molecule that can overcome this differentiation arrest. This technical guide provides a comprehensive overview of the mechanism of action of this compound in AML, detailing its molecular target, downstream cellular effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Targeting DHODH and Pyrimidine Synthesis

The primary molecular target of this compound in AML is dihydroorotate dehydrogenase (DHODH) , a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2][3] DHODH catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the production of uridine monophosphate (UMP), which is a precursor for all other pyrimidine nucleotides.

By inhibiting DHODH, this compound effectively depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis.[2] This pyrimidine starvation is the central mechanism through which this compound exerts its anti-leukemic effects. The on-target activity of this compound has been confirmed by rescue experiments where the addition of exogenous uridine abrogates the differentiation-inducing effects of the compound.[3]

The following diagram illustrates the signaling pathway from this compound to the induction of differentiation.

Caption: this compound inhibits DHODH, leading to pyrimidine depletion and subsequent induction of myeloid differentiation in AML cells.

Quantitative Data on this compound Activity

The potency of this compound has been quantified in various AML cell lines and against its purified target enzyme, DHODH.

| Assay Type | Cell Line / Enzyme | Parameter | Value | Reference |

| Cell-Based Assay | Murine (ER-HoxA9) and Human AML cell lines | ED50 | ~2 µM | [2] |

| Cell-Based Assay | U937 (Human AML) | ED50 | Not Specified | [2] |

| Cell-Based Assay | THP-1 (Human AML) | ED50 | Not Specified | [2] |

| Enzymatic Assay | Human DHODH | IC50 | Not Specified | [4] |

Cellular Consequences of this compound Treatment in AML

The primary consequence of DHODH inhibition by this compound in AML cells is the induction of myeloid differentiation. However, the depletion of pyrimidines also impacts other fundamental cellular processes, including cell cycle progression and apoptosis.

Induction of Myeloid Differentiation

This compound treatment of AML cell lines, such as U937 and THP-1, leads to their differentiation into more mature myeloid cells, resembling monocytes and macrophages.[2] This is phenotypically characterized by an increased expression of the myeloid differentiation marker CD11b.

Cell Cycle Arrest

Pyrimidine depletion caused by this compound can lead to an arrest of the cell cycle, primarily at the G1 phase.[5] This is a logical consequence of the inability to synthesize sufficient DNA for replication. The G1 arrest prevents cells from entering the S phase, thereby halting proliferation.

The following diagram illustrates the impact of this compound on the cell cycle.

Caption: this compound-induced pyrimidine depletion leads to a G1 phase cell cycle arrest in AML cells.

Induction of Apoptosis

Prolonged pyrimidine starvation and cell cycle arrest can ultimately trigger programmed cell death, or apoptosis, in AML cells. This is a common outcome for cancer cells when their proliferative machinery is severely impaired. The induction of apoptosis by this compound likely involves the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspase-3 and modulation of Bcl-2 family proteins.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound in AML.

DHODH Enzymatic Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified human DHODH.

-

Principle: The assay monitors the reduction of a chromogenic or fluorogenic substrate that is coupled to the oxidation of dihydroorotate by DHODH.

-

Reagents:

-

Recombinant human DHODH enzyme

-

Dihydroorotate (substrate)

-

Coenzyme Q10 (electron acceptor)

-

2,6-dichloroindophenol (DCIP) or Resazurin (indicator)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

-

This compound (test compound)

-

DMSO (vehicle control)

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, Coenzyme Q10, and the indicator (DCIP or Resazurin).

-

Add serial dilutions of this compound or DMSO to the wells of a microplate.

-

Add the recombinant DHODH enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding dihydroorotate to each well.

-

Immediately measure the change in absorbance (for DCIP) or fluorescence (for Resazurin) over time using a microplate reader.

-

Calculate the rate of reaction for each this compound concentration.

-

Plot the reaction rate as a function of this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of AML cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.

-

Reagents:

-

AML cell lines (e.g., U937, THP-1)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

-

Procedure:

-

Seed AML cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).

-

Treat the cells with serial dilutions of this compound or DMSO vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the EC50 value.

-

Flow Cytometry for Differentiation Marker Expression

This method quantifies the percentage of AML cells expressing the myeloid differentiation marker CD11b following treatment with this compound.

-

Principle: Flow cytometry uses fluorescently labeled antibodies to identify and quantify specific cell surface proteins.

-

Reagents:

-

AML cell lines

-

This compound

-

DMSO

-

Fluorescently conjugated anti-human CD11b antibody (e.g., PE-conjugated)

-

Isotype control antibody

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

-

-

Procedure:

-

Treat AML cells with this compound or DMSO for a specified duration (e.g., 4 days).

-

Harvest and wash the cells with staining buffer.

-

Incubate the cells with the anti-CD11b antibody or isotype control on ice for 30 minutes in the dark.

-

Wash the cells to remove unbound antibody.

-

Resuspend the cells in staining buffer and analyze them on a flow cytometer.

-

Gate on the live cell population and quantify the percentage of CD11b-positive cells.

-

Western Blotting for Apoptosis Markers

This technique detects changes in the expression of key apoptosis-related proteins in response to this compound treatment.

-

Principle: Western blotting separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

-

Reagents:

-

AML cell lines

-

This compound

-

DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against cleaved caspase-3, total caspase-3, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat AML cells with this compound or DMSO for a specified time (e.g., 48 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

The following diagram outlines the general workflow for these key experiments.

Caption: A generalized workflow for the in vitro characterization of this compound's effects on AML cells.

Conclusion

This compound represents a targeted therapeutic strategy for AML that addresses the core pathological feature of differentiation blockade. Its mechanism of action is well-defined, centering on the inhibition of DHODH and the subsequent depletion of pyrimidines. This leads to a cascade of cellular events including the induction of myeloid differentiation, cell cycle arrest, and apoptosis. The in-depth understanding of this compound's mechanism, supported by robust quantitative data and detailed experimental protocols, provides a strong foundation for its further development as a potential therapeutic agent for AML.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Development of this compound: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell cycle control in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

ML390 and the Pyrimidine Biosynthesis Pathway: A Technical Guide

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule ML390 and its interaction with the pyrimidine biosynthesis pathway. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanism of action, quantitative data, and experimental protocols related to this compound.

Introduction

This compound is a potent and specific inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of pyrimidine nucleotides (uracil, cytosine, and thymine), which are fundamental building blocks for DNA and RNA.[4] Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides to support DNA replication and RNA synthesis, making the de novo pyrimidine pathway an attractive target for therapeutic intervention.[5][6]

This compound was identified through a high-throughput phenotypic screen for compounds that could induce differentiation in acute myeloid leukemia (AML) cells.[1][7] Its mechanism of action was subsequently determined to be the inhibition of DHODH, leading to the depletion of the pyrimidine pool and consequently impairing ribosomal DNA transcription and cell proliferation in various cancer models, including AML and glioblastoma.[2][5] The cellular effects of this compound can be reversed by the addition of exogenous uridine, which replenishes the pyrimidine pool through the salvage pathway, thus confirming the specific on-target activity of the compound.[1][8]

Mechanism of Action: Inhibition of DHODH

The de novo pyrimidine biosynthesis pathway consists of six enzymatic steps. DHODH catalyzes the fourth step, the oxidation of dihydroorotate to orotate, a key reaction that is coupled to the mitochondrial electron transport chain.[3][4] this compound acts as a potent inhibitor of human DHODH, thereby blocking the synthesis of orotate and subsequent pyrimidine nucleotides.[1][9] This leads to an accumulation of the upstream metabolite dihydroorotate and a depletion of downstream metabolites like uridine monophosphate (UMP), uridine diphosphate (UDP), and uridine triphosphate (UTP).[2][5] The X-ray crystal structure of this compound bound to DHODH has been elucidated, revealing the specific binding interactions responsible for its inhibitory activity.[1][7]

Quantitative Data

The following tables summarize the key quantitative data for this compound's bioactivity from various studies.

Table 1: In Vitro Bioactivity of this compound

| Parameter | Cell Line / Enzyme | Value (μM) | Reference(s) |

| EC50 | ER-HOX-GFP (murine AML) | 1.8 ± 0.6 | [10][11] |

| U937 (human AML) | 8.8 ± 0.8 | [10][11] | |

| THP-1 (human AML) | 6.5 ± 0.9 | [10][11] | |

| Murine and human AML cell lines | ~2 | [2][3] | |

| IC50 | Human DHODH enzyme | 0.56 ± 0.1 | [9][10][11] |

| EV71 replication | 0.06601 | [10] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[12] IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Human DHODH Enzyme Inhibition Assay

This assay is used to determine the direct inhibitory effect of this compound on the DHODH enzyme.

Principle: The activity of recombinant human DHODH is measured by monitoring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The rate of dye reduction is proportional to the enzyme activity.

Materials:

-

Recombinant human DHODH enzyme

-

Dihydroorotate (DHO)

-

Coenzyme Q10 (CoQ10)

-

2,6-dichloroindophenol (DCIP)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

-

This compound (or other test compounds)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 600 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in the assay buffer to create a range of concentrations for testing.

-

In a 96-well plate, add the assay buffer, CoQ10, and DCIP to each well.

-

Add the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Add the recombinant human DHODH enzyme to all wells except for the no-enzyme control wells.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate, dihydroorotate, to all wells.

-

Immediately begin monitoring the decrease in absorbance at 600 nm over time using a microplate reader.

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response model to calculate the IC50 value.

Cell Proliferation/Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on the proliferation and viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.

Materials:

-

Cancer cell lines (e.g., U937, THP-1, LN229)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.

Metabolite Analysis by LC-MS/MS

This method is used to quantify the levels of pyrimidine pathway metabolites in cells treated with this compound.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique used to separate, identify, and quantify small molecules in a complex mixture.

Materials:

-

Cancer cells treated with this compound or vehicle control

-

Ice-cold 80% methanol for metabolite extraction

-

Liquid chromatography system

-

Tandem mass spectrometer

-

Appropriate analytical standards for the metabolites of interest (e.g., DHO, orotate, UMP, UDP, UTP)

Procedure:

-

Culture cells and treat them with this compound or a vehicle control for the desired time.

-

Quickly wash the cells with ice-cold saline to remove extracellular metabolites.

-

Lyse the cells and extract the intracellular metabolites by adding ice-cold 80% methanol.

-

Incubate on ice to allow for complete protein precipitation and metabolite extraction.

-

Centrifuge the samples at high speed to pellet the cell debris and proteins.

-

Collect the supernatant containing the metabolites.

-

Analyze the metabolite extracts using an LC-MS/MS system.

-

Separate the metabolites using a suitable liquid chromatography method.

-

Detect and quantify the metabolites using the mass spectrometer in multiple reaction monitoring (MRM) mode, using the specific precursor-product ion transitions for each metabolite.

-

Use a standard curve generated from analytical standards to quantify the absolute concentration of each metabolite.

Visualizations

The following diagrams illustrate the pyrimidine biosynthesis pathway, the mechanism of this compound action, and a typical experimental workflow.

References

- 1. Development of this compound: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 5. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of this compound: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. invivochem.net [invivochem.net]

- 9. selleckchem.com [selleckchem.com]

- 10. medkoo.com [medkoo.com]

- 11. This compound Datasheet DC Chemicals [dcchemicals.com]

- 12. IC50 - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to ML390-Induced Differentiation of Myeloid Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ML390, a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), and its role in inducing the differentiation of myeloid cells. This compound represents a promising therapeutic strategy for acute myeloid leukemia (AML) by overcoming the differentiation block characteristic of this disease. This document details the mechanism of action of this compound, its effects on various myeloid leukemia cell lines, and provides detailed protocols for key experimental assays used to assess its efficacy. Quantitative data from published studies are summarized in structured tables, and critical signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood, which interfere with normal hematopoiesis. A key feature of AML is a blockage in the differentiation of myeloid progenitor cells, leading to an accumulation of immature blasts. Differentiation therapy, which aims to induce these malignant cells to mature and subsequently undergo apoptosis, has emerged as a valuable therapeutic approach.

This compound is a small molecule inhibitor of the human enzyme dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the fourth step, the conversion of dihydroorotate to orotate.[1][3] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway for the synthesis of DNA and RNA. By inhibiting DHODH, this compound effectively depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and the induction of differentiation in AML cells.[1][4]

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of DHODH. This leads to a reduction in the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. The depletion of pyrimidines is believed to trigger a cascade of events that ultimately results in the differentiation of myeloid precursor cells.

A key downstream effect of DHODH inhibition is the degradation of the MYC oncoprotein.[5][6] MYC is a transcription factor that plays a crucial role in cell proliferation and is often overexpressed in AML, contributing to the differentiation block. Inhibition of DHODH has been shown to promote the degradation of MYC protein, thereby relieving its inhibitory effect on myeloid differentiation.[5][6]

The specificity of this compound's action on the pyrimidine synthesis pathway can be demonstrated through uridine rescue experiments. The addition of exogenous uridine to the cell culture medium bypasses the DHODH-inhibited step and restores pyrimidine levels, thereby abrogating the differentiation-inducing effects of this compound.[7]

Quantitative Data

The efficacy of this compound in inducing myeloid differentiation has been quantified in several AML cell lines. The data presented below is a summary of key findings from published literature.

| Parameter | Cell Line | Value | Reference |

| ED50 (Differentiation) | Murine and Human AML cell lines | ~2 µM | [8] |

| Upstream Metabolite Accumulation (DHO) | Lys-GFP-ER-HoxA9 cells | >500-fold increase | [3] |

| Gene | Cell Line | Treatment | Fold Change | Reference |

| CD11b (ITGAM) | U937 | This compound | Upregulated | [4] |

| c-MYC | HL-60 | DHODH inhibitor | Downregulated | [5] |

| KIT | Lys-GFP-ER-HoxA9 | This compound | Downregulated | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the differentiation-inducing effects of this compound on myeloid cells.

Cell Culture

-

Cell Lines: Human myeloid leukemia cell lines such as U937, THP-1, and HL-60 are commonly used.

-

Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

This compound Treatment

-

Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Working Concentrations: Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 to 10 µM). A vehicle control (DMSO alone) should be included in all experiments.

-

Incubation Time: Cells are typically treated with this compound for 48 to 96 hours to observe differentiation.

Flow Cytometry for Differentiation Markers

This protocol describes the analysis of cell surface markers of differentiation, such as CD11b (upregulated) and c-Kit (downregulated).

-

Cell Preparation:

-

Harvest approximately 1 x 106 cells per sample.

-

Wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in 100 µL of FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

-

-

Antibody Staining:

-

Add fluorochrome-conjugated antibodies against CD11b and c-Kit at the manufacturer's recommended concentration.

-

Incubate the cells in the dark for 30 minutes at 4°C.

-

Wash the cells twice with FACS buffer.

-

-

Data Acquisition and Analysis:

-

Resuspend the cells in 500 µL of FACS buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software to quantify the percentage of cells expressing the markers and the mean fluorescence intensity.

-

Nitroblue Tetrazolium (NBT) Reduction Assay

This assay measures the functional differentiation of myeloid cells by assessing their ability to produce reactive oxygen species (ROS) upon stimulation, a characteristic of mature phagocytes.

-

Reagents:

-

NBT solution: 1 mg/mL NBT in PBS.

-

Phorbol 12-myristate 13-acetate (PMA) solution: 1 µg/mL in DMSO.

-

-

Procedure:

-

Harvest and wash the cells as described for flow cytometry.

-

Resuspend the cells at 1 x 106 cells/mL in PBS.

-

Add 100 µL of the cell suspension to a 96-well plate.

-

Add 100 µL of NBT solution containing 200 ng/mL PMA to each well.

-

Incubate for 1 hour at 37°C.

-

Observe the formation of blue formazan precipitate under a microscope.

-

To quantify, lyse the cells and dissolve the formazan in 120 µL of 2 M potassium hydroxide and 140 µL of DMSO.

-

Read the absorbance at 620 nm using a microplate reader.

-

May-Grünwald-Giemsa Staining for Morphology

This staining method allows for the morphological assessment of cellular differentiation.

-

Procedure:

-

Prepare cell smears on glass slides using a cytocentrifuge.

-

Air dry the smears completely.

-

Fix the smears in methanol for 3-5 minutes.

-

Stain with May-Grünwald solution for 5-7 minutes.

-

Rinse with buffered water (pH 6.8).

-

Stain with Giemsa solution (1:10 dilution in buffered water) for 15-20 minutes.

-

Rinse with buffered water and air dry.

-

Examine the slides under a light microscope to observe changes in nuclear and cytoplasmic morphology indicative of differentiation (e.g., decreased nuclear-to-cytoplasmic ratio, chromatin condensation, and cytoplasmic granulation).

-

Uridine Rescue Experiment

To confirm that the differentiation-inducing effect of this compound is due to the inhibition of DHODH, a uridine rescue experiment can be performed.

-

Protocol:

-

Culture AML cells in the presence of this compound as described above.

-

In a parallel set of cultures, add exogenous uridine (typically 50-200 µM) to the medium along with this compound.

-

After the incubation period, assess differentiation using the methods described in section 4.

-

A reversal of the differentiation phenotype in the presence of uridine confirms that the effect of this compound is on-target.[7]

-

Conclusion

This compound is a valuable research tool and a potential therapeutic agent for AML that acts by inhibiting DHODH and inducing myeloid differentiation. This guide provides a comprehensive overview of its mechanism of action, quantitative effects, and the experimental protocols required for its study. The data and methodologies presented herein are intended to support further research and development in the field of differentiation therapy for myeloid malignancies.

References

- 1. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differentiation of HL-60 cells: cell volume and cell cycle changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of the CD11b gene during activation of the monocytic cell line U937 requires a novel nuclear factor MS-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. JCI Insight - Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia [insight.jci.org]

- 8. DHODH inhibition synergizes with DNA-demethylating agents in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of ML390: A Potent Dihydroorotate Dehydrogenase Inhibitor for Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML390 is a potent and specific small-molecule inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. Its discovery stemmed from a high-throughput phenotypic screen designed to identify compounds capable of overcoming differentiation arrest in acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers and professionals in drug development. The document details the experimental protocols for the synthesis of this compound and key biological assays, presents quantitative data in structured tables, and includes visualizations of the relevant signaling pathway and experimental workflows.

Discovery of this compound

The discovery of this compound was initiated through a high-throughput phenotypic screen utilizing a murine cell line engineered to model the differentiation block observed in acute myeloid leukemia (AML).[1][2] This cell line, overexpressing the HoxA9 transcription factor, was designed with a green fluorescent protein (GFP) reporter under the control of a myeloid-specific promoter, allowing for a direct readout of cellular differentiation.[1][3]

From this screen, two chemical scaffolds were identified that induced differentiation.[1][2] Through a process of chemical optimization, compound 3G was synthesized and demonstrated the most potent activity in the engineered ER-HOX-GFP cell line.[1] This compound was subsequently designated as this compound.[1]

Initial investigations into the mechanism of action of this compound ruled out kinase inhibition.[1] The definitive target was identified through the generation of this compound-resistant cell lines.[1] Subsequent RNA sequencing of these resistant cells revealed a significant amplification of the gene encoding for dihydroorotate dehydrogenase (DHODH).[1] This finding was further substantiated by the observation that the addition of uridine, a downstream product of the DHODH-catalyzed reaction, to the cell culture media successfully abrogated the differentiation-inducing effects of this compound.[1]

Chemical Synthesis of this compound

The synthesis of this compound, chemically named N-(2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)-2-oxoethyl)-4-(trifluoromethoxy)benzamide, is a multi-step process. The following protocol is a detailed methodology for its chemical synthesis.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)-2-oxoethan-1-aminium chloride

-

To a solution of (R)-1,2,3,4-tetrahydronaphthalen-1-amine (1.0 g, 6.8 mmol) in dichloromethane (DCM, 20 mL) is added 2,5-dioxopyrrolidin-1-yl 2-aminoacetate (1.3 g, 7.5 mmol) and triethylamine (1.4 mL, 10.2 mmol).

-

The reaction mixture is stirred at room temperature for 16 hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over sodium sulfate, filtered, and concentrated to give the crude product.

-

The crude product is purified by column chromatography on silica gel to afford the Boc-protected intermediate.

-

The Boc-protected intermediate is dissolved in a 4 M solution of HCl in dioxane.

-

The mixture is stirred at room temperature for 2 hours.

-

The solvent is removed under reduced pressure to yield 2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)-2-oxoethan-1-aminium chloride as a white solid.

Step 2: Synthesis of N-(2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)-2-oxoethyl)-4-(trifluoromethoxy)benzamide (this compound)

-

To a solution of 4-(trifluoromethoxy)benzoic acid (1.0 g, 4.85 mmol) in DCM (20 mL) is added oxalyl chloride (0.63 mL, 7.28 mmol) and a catalytic amount of dimethylformamide (DMF).

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The solvent is removed under reduced pressure to yield 4-(trifluoromethoxy)benzoyl chloride.

-

In a separate flask, 2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)-2-oxoethan-1-aminium chloride (1.24 g, 4.85 mmol) is dissolved in DCM (20 mL) and triethylamine (1.35 mL, 9.7 mmol) is added.

-

The solution of 4-(trifluoromethoxy)benzoyl chloride in DCM is added dropwise to the amine solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

-

The reaction is quenched with water and the layers are separated.

-

The organic layer is washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound as a white solid.

Biological Activity and Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of human DHODH. This inhibition disrupts the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. The depletion of the pyrimidine pool is believed to trigger a differentiation program in AML cells, overcoming the characteristic differentiation block of the disease.

Quantitative Bioactivity Data

The biological activity of this compound has been quantified in various cell lines and in an enzymatic assay. The following table summarizes the key quantitative data.

| Assay System | Parameter | Value (μM) | Reference |

| ER-HOX-GFP Cells | EC50 | 1.8 ± 0.6 | [2] |

| U937 Cells | EC50 | 8.8 ± 0.8 | [2] |

| THP-1 Cells | EC50 | 6.5 ± 0.9 | [2] |

| Human DHODH Enzyme | IC50 | 0.56 ± 0.1 | [2] |

Signaling Pathway

This compound's mechanism of action is centered on the inhibition of the de novo pyrimidine biosynthesis pathway. The following diagram illustrates the key steps in this pathway and the point of inhibition by this compound.

Key Experimental Protocols

This section provides detailed methodologies for the primary assays used to characterize the biological activity of this compound.

DHODH Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant human DHODH.

Materials:

-

Recombinant human DHODH enzyme

-

L-Dihydroorotic acid (substrate)

-

Decylubiquinone (electron acceptor)

-

2,6-dichloroindophenol (DCIP, colorimetric indicator)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

-

This compound or other test compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of test concentrations.

-

In a 96-well plate, add the recombinant DHODH enzyme to each well.

-

Add the diluted this compound or control (DMSO vehicle) to the appropriate wells.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding a substrate mixture containing L-dihydroorotic acid, decylubiquinone, and DCIP to all wells.

-

Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

AML Cell Differentiation Assay

This assay assesses the ability of this compound to induce differentiation in AML cell lines.

Materials:

-

AML cell lines (e.g., U937, THP-1, or the ER-HOX-GFP engineered line)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound or other test compounds

-

Flow cytometer

-

Antibodies for differentiation markers (e.g., anti-CD11b, anti-CD14)

-

96-well cell culture plates

Procedure:

-

Seed the AML cells in a 96-well plate at a predetermined density.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Add the diluted this compound or control (DMSO vehicle) to the cells.

-

Incubate the cells for a specified period (e.g., 4-6 days) at 37°C and 5% CO2.

-

After the incubation period, harvest the cells.

-

If using the ER-HOX-GFP cell line, analyze the GFP expression by flow cytometry. An increase in GFP indicates differentiation.

-

For other AML cell lines, stain the cells with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14).

-

Analyze the stained cells by flow cytometry to quantify the percentage of cells expressing the differentiation markers.

-

Calculate the EC50 value by plotting the percentage of differentiated cells against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Experimental Workflow and Logical Relationships

The discovery and characterization of this compound followed a logical progression from a broad phenotypic screen to specific target identification and validation.

Conclusion

This compound is a valuable chemical probe for studying the role of DHODH and pyrimidine metabolism in AML and other cancers. Its discovery through a phenotypic screen highlights the power of this approach in identifying novel therapeutic targets and chemical matter. The detailed synthetic and biological protocols provided in this guide are intended to facilitate further research and development of DHODH inhibitors as a promising therapeutic strategy for AML. The journey of this compound from a screening hit to a well-characterized DHODH inhibitor serves as a compelling case study in modern drug discovery.

References

ML390 Target Validation in Leukemia: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the target validation of ML390, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), in the context of leukemia. It is designed to equip researchers and drug development professionals with the necessary data, experimental protocols, and pathway visualizations to understand and replicate key validation experiments.

Executive Summary

This compound is a small molecule inhibitor that has demonstrated efficacy in inducing differentiation in acute myeloid leukemia (AML) models.[1] Extensive target validation studies have identified dihydroorotate dehydrogenase (DHODH) as the primary molecular target of this compound.[2] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition by this compound leads to pyrimidine starvation, cell cycle arrest, and apoptosis in leukemia cells. This guide details the quantitative effects of this compound on leukemia cells and provides detailed protocols for the key experiments that have been instrumental in validating its target and mechanism of action.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound in various leukemia cell lines.

Table 1: Potency of this compound in Leukemia Cell Lines

| Cell Line | Leukemia Type | Parameter | Value (µM) | Reference |

| Murine AML models | Acute Myeloid Leukemia | ED50 | ~2 | [1] |

| Human AML models (U937, THP1) | Acute Myeloid Leukemia | ED50 | ~2 | [1] |

Table 2: Effects of this compound on Apoptosis in Leukemia Cell Lines

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Apoptotic Cells (%) | Reference |

| THP-1 | Data not available | Data not available | Data not available | |

| U937 | Data not available | Data not available | Data not available |

Note: Specific quantitative data on this compound-induced apoptosis in THP-1 and U937 cells were not available in the searched literature. The provided protocols in Section 3 can be used to generate this data.

Table 3: Impact of this compound on Key Protein Expression

| Cell Line | This compound Treatment | Protein | Change in Expression | Reference |

| AML Cell Lines | Data not available | c-Myc | Data not available | |

| AML Cell Lines | Data not available | p53 | Data not available |

Note: Quantitative Western blot data for the effect of this compound on c-Myc and p53 protein levels were not available in the searched literature. The provided protocol in Section 3 can be used to determine these changes.

Experimental Protocols

This section provides detailed methodologies for key experiments to validate the target and mechanism of action of this compound in leukemia.

Cell Viability Assay (MTT/XTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of leukemia cell lines by 50% (IC50).

Materials:

-

Leukemia cell lines (e.g., HL-60, THP-1, U937, MOLM-13, MV4-11)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

Leukemia cell lines (e.g., THP-1, U937)

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 5 x 10⁵ cells/well and treat with various concentrations of this compound (and a vehicle control) for 24, 48, and 72 hours.

-

Harvest cells by centrifugation and wash twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Western Blot Analysis

This technique is used to detect changes in the expression levels of DHODH and downstream signaling proteins like c-Myc and p53.

Materials:

-

Leukemia cell lines

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-DHODH (e.g., Cell Signaling Technology #80981, 1:1000 dilution)[2][3]

-

Rabbit anti-c-Myc (e.g., Cell Signaling Technology #5605, 1:1000 dilution)

-

Mouse anti-p53 (e.g., Santa Cruz Biotechnology sc-126, 1:1000 dilution)

-

Mouse anti-β-actin (loading control, e.g., Sigma-Aldrich A5441, 1:5000 dilution)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

-

Quantify band intensities and normalize to the loading control.

DHODH Enzymatic Activity Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of DHODH.

Materials:

-

Recombinant human DHODH

-

This compound stock solution (in DMSO)

-

Assay buffer (50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)

-

L-dihydroorotic acid (DHO)

-

Decylubiquinone

-

2,6-dichloroindophenol (DCIP)

-

96-well clear-bottom plate

-

Spectrophotometer

Procedure:

-

Add 0.02 µg of recombinant human DHODH to each well of a 96-well plate containing assay buffer.[4]

-

Add various concentrations of this compound or vehicle control (DMSO) to the wells and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding a substrate mixture containing 2 mM DHO, 0.2 mM decylubiquinone, and 0.12 mM DCIP.[4]

-

Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes) using a spectrophotometer.

-

Calculate the rate of DCIP reduction for each concentration of this compound.

-

Determine the IC50 value of this compound for DHODH inhibition.

Generation of this compound-Resistant Cell Lines

This protocol describes how to generate leukemia cell lines that are resistant to this compound, which can be used to identify the drug's target through genetic analysis.

Materials:

-

Leukemia cell line (e.g., THP-1)

-

This compound stock solution (in DMSO)

-

Complete culture medium

-

6-well plates and larger culture flasks

Procedure:

-

Determine the IC20 (concentration that inhibits growth by 20%) of this compound for the chosen cell line.

-

Culture the cells in the presence of the IC20 concentration of this compound.

-

Monitor the cells for growth. Initially, most cells will die, but a small population may survive and start to proliferate.

-

Once the cells have recovered and are growing steadily, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5-2 fold increase).

-

Repeat this process of dose escalation and cell recovery over several months.

-

Periodically test the IC50 of the cell population to monitor the development of resistance.

-

Once a significantly resistant population is established (e.g., >10-fold increase in IC50), isolate single-cell clones by limiting dilution to obtain a clonal resistant cell line.

RNA Sequencing of this compound-Treated Cells

This protocol outlines the steps for analyzing the global gene expression changes in leukemia cells upon this compound treatment.

Materials:

-

Leukemia cell lines

-

This compound stock solution (in DMSO)

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

DNase I

-

RNA quality assessment tool (e.g., Agilent Bioanalyzer)

-

Next-generation sequencing (NGS) library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina)

-

NGS sequencer

Procedure:

-

Cell Treatment and RNA Extraction: Treat leukemia cells with this compound (at a concentration around the IC50) and a vehicle control for a specified time (e.g., 24 hours). Extract total RNA using a commercial kit, including a DNase I treatment step to remove genomic DNA contamination.

-

RNA Quality Control: Assess the quality and integrity of the extracted RNA using a Bioanalyzer. Samples should have a high RNA Integrity Number (RIN) (e.g., >8).

-

Library Preparation: Prepare sequencing libraries from the high-quality RNA using a library preparation kit. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on an NGS platform to generate sequencing reads.

-

Bioinformatic Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to the human reference genome using a splice-aware aligner like STAR.

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between this compound-treated and control samples.

-

Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis tools to identify the biological pathways that are significantly altered by this compound treatment.

-

Mandatory Visualizations

Signaling Pathway of this compound Action

Experimental Workflow for this compound Target Validation

Logical Relationship of Target Validation Evidence

References

X-ray Crystal Structure of ML390 with Human Dihydroorotate Dehydrogenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the X-ray crystal structure of the inhibitor ML390 in complex with its target, human Dihydroorotate Dehydrogenase (DHODH). The content herein is curated for professionals in the fields of biomedical research and drug development, offering detailed experimental protocols, quantitative data, and structural insights to facilitate further investigation and application of this significant molecular complex.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the inhibition of DHODH by this compound and the crystallographic analysis of the complex.

Table 1: In Vitro Inhibition of Human DHODH by this compound

| Compound | hDHODH IC50 (µM) |

| This compound | 0.260 |

IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of human DHODH by 50%.

Table 2: Crystallographic Data for the DHODH-ML390 Complex (PDB ID: 5K9C)[1]

| Parameter | Value |

| Data Collection | |

| PDB ID | 5K9C |

| Resolution (Å) | 1.66 |

| Space group | P 1 21 1 |

| Unit cell dimensions (Å) | a=50.3, b=64.2, c=58.7 |

| Unit cell angles (°) | α=90, β=107.8, γ=90 |

| Refinement Statistics | |

| R-work | 0.131 |

| R-free | 0.150 |

| No. of non-hydrogen atoms | 3271 |

| Macromolecule Content | |

| Total Structure Weight (kDa) | 41.5 |

| Modeled Residue Count | 355 |

| Deposited Residue Count | 368 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the structural and functional characterization of the DHODH-ML390 complex.

Recombinant Human DHODH Expression and Purification

The human DHODH construct used for crystallization encompasses residues 30-396, with the N-terminal transmembrane domain removed to enhance solubility.

-

Gene Cloning and Expression Vector: The gene encoding for human DHODH (residues 30-396) is cloned into a suitable bacterial expression vector, typically a pET series vector, containing an N-terminal hexahistidine (6xHis) tag for affinity purification.

-

Protein Expression: The expression vector is transformed into a competent Escherichia coli strain, such as BL21(DE3). A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, which is grown overnight at 37°C with shaking. This starter culture is then used to inoculate a larger volume of Terrific Broth (TB) medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at 18°C.

-

Cell Lysis: The bacterial cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and protease inhibitors). The resuspended cells are lysed by sonication on ice. The cell lysate is then clarified by ultracentrifugation at 40,000 x g for 45 minutes at 4°C to remove cell debris.

-

Affinity Chromatography: The clarified supernatant containing the His-tagged DHODH is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with the lysis buffer. The column is washed with a wash buffer (lysis buffer containing 20-40 mM imidazole) to remove non-specifically bound proteins. The His-tagged DHODH is then eluted with an elution buffer (lysis buffer containing 250-500 mM imidazole).

-

Size-Exclusion Chromatography: The eluted protein fractions are pooled and concentrated. The concentrated protein is then loaded onto a size-exclusion chromatography (gel filtration) column (e.g., Superdex 200) pre-equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to remove aggregates and further purify the protein. The purity of the final protein is assessed by SDS-PAGE.

DHODH Enzymatic Assay

The activity of DHODH is determined by monitoring the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP).

-

Reaction Mixture: The standard assay mixture (200 µL) contains 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, 100 µM Coenzyme Q10, and 60 µM DCIP.[1]

-

Inhibitor Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Serial dilutions are made to achieve the desired final concentrations in the assay.

-

Assay Procedure:

-

Add the reaction mixture to the wells of a 96-well plate.

-

Add the desired concentration of this compound or DMSO (for control) to the wells.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 200 µM of the substrate, dihydroorotate.

-

Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to the DHODH activity.

-

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time curve. The percent inhibition is calculated relative to the DMSO control. The IC50 value is determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.

Crystallization of the DHODH-ML390 Complex

The crystal structure of the DHODH-ML390 complex was obtained by X-ray crystallography.

-

Complex Formation: Purified human DHODH is incubated with a 5-fold molar excess of this compound.

-

Crystallization Method: The hanging drop vapor diffusion method is used for crystallization.

-

Crystallization Conditions: The DHODH-ML390 complex solution is mixed in a 1:1 ratio with the reservoir solution. For the PDB entry 5K9C, the specific crystallization conditions were: 0.1 M sodium acetate trihydrate pH 4.8, 1.9 M ammonium sulfate, and 30% (v/v) glycerol at 298 K (25°C).[2]

-

Crystal Growth: Crystals typically appear and grow to a suitable size for X-ray diffraction analysis within a few days to a week.

-

Data Collection and Structure Determination: The crystals are cryo-protected, typically using the reservoir solution supplemented with additional glycerol, and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The structure is solved by molecular replacement using a previously determined structure of DHODH as a search model. The model is then refined against the collected diffraction data.

Visualizations

The following diagram illustrates the generalized experimental workflow for determining the X-ray crystal structure of a protein-ligand complex, such as DHODH with this compound.

Caption: Experimental workflow for DHODH-ML390 crystal structure determination.

References

ML390: A Technical Guide to its Inhibition of De Novo Pyrimidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML390 is a potent and specific inhibitor of dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway. By targeting DHODH, this compound effectively depletes the intracellular pool of pyrimidines, essential precursors for DNA and RNA synthesis. This mechanism of action has demonstrated significant anti-proliferative and differentiation-inducing effects in various cancer models, particularly in acute myeloid leukemia (AML) and glioblastoma. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on cellular processes, detailed experimental protocols for its study, and a visual representation of the associated signaling pathways and experimental workflows.

Introduction

The de novo synthesis of pyrimidines is a fundamental metabolic pathway required for cellular proliferation and survival. Rapidly dividing cells, such as cancer cells, are particularly dependent on this pathway to meet their high demand for nucleotides. Dihydroorotate dehydrogenase (DHODH) catalyzes the conversion of dihydroorotate to orotate, a critical step in the synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides. The dependence of cancer cells on this pathway makes DHODH an attractive target for therapeutic intervention.

This compound has emerged as a key small molecule inhibitor of human DHODH. Its ability to induce differentiation in AML cells and inhibit the growth of glioblastoma cells highlights its potential as a targeted anti-cancer agent. This document serves as a comprehensive resource for researchers investigating the biological effects and therapeutic potential of this compound.

Mechanism of Action

This compound exerts its biological effects through the specific inhibition of DHODH. This inhibition blocks the de novo synthesis of pyrimidines, leading to a depletion of the intracellular pools of uridine and cytidine nucleotides. The consequences of this pyrimidine starvation are multifaceted, ultimately leading to the suppression of cancer cell growth and the induction of cell differentiation. The effects of this compound can be reversed by the addition of exogenous uridine, which replenishes the pyrimidine pool through the salvage pathway, confirming the specificity of this compound's action.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Inhibition of DHODH and Induction of Differentiation by this compound

| Parameter | Value | Cell Line/System | Reference |

| DHODH IC50 | 0.56 ± 0.1 µM | Recombinant Human DHODH | [1] |

| ED50 (Differentiation) | ~2 µM | Murine and Human AML Cell Lines | [2] |

| EC50 (Differentiation) | 1.8 ± 0.6 µM | ER-HOX-GFP | [1] |

| EC50 (Differentiation) | 8.8 ± 0.8 µM | U937 | [1] |

| EC50 (Differentiation) | 6.5 ± 0.9 µM | THP-1 | [1] |

Table 2: Effect of this compound on Pyrimidine Nucleotide Pools

| Metabolite | Effect | Fold Change | Cell Line | Reference |

| Dihydroorotate (DHO) | Accumulation | >500-fold | Lys-GFP-ER-HoxA9 | [2] |

| Uridine | Depletion | Significant | Lys-GFP-ER-HoxA9, LN229, GBM9 | [3] |

| UMP | Depletion | Significant | Lys-GFP-ER-HoxA9, LN229, GBM9 | [3] |

| UDP | Depletion | Significant | Lys-GFP-ER-HoxA9, LN229, GBM9 | [3] |

| UTP | Depletion | Significant | Lys-GFP-ER-HoxA9, LN229, GBM9 | [3] |

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50/EC50 | Reference |

| Murine and Human AML cells | Acute Myeloid Leukemia | ED50 ~2 µM | [2] |

| LN229, GBM9, SF188 | Glioblastoma | Dose-dependent decrease in proliferation | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its investigation.

Caption: Signaling pathway of this compound's effect on de novo pyrimidine synthesis.

Caption: Experimental workflow for investigating this compound's effects.

Experimental Protocols

DHODH Enzyme Inhibition Assay

This protocol is adapted from methodologies described in the literature for determining the IC50 of DHODH inhibitors.[4]

Materials:

-

Recombinant human DHODH enzyme

-

Dihydroorotate (DHO)

-

Coenzyme Q10 (CoQ10)

-

2,6-dichloroindophenol (DCIP)

-

Triton X-100

-

Tris-HCl buffer (50 mM, pH 8.0)

-

KCl (150 mM)

-

This compound (or other test compounds)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 100 µM CoQ10, 0.05% Triton X-100, and 200 µM DCIP.

-

Pre-incubate the recombinant human DHODH enzyme with varying concentrations of this compound in the reaction buffer for 30 minutes at 25°C in a 96-well plate.

-

Initiate the reaction by adding 500 µM dihydroorotic acid to each well.

-

Immediately measure the decrease in absorbance at 650 nm over a period of 10 minutes at 25°C using a microplate reader. The decrease in absorbance corresponds to the reduction of DCIP, which is coupled to the oxidation of DHO by DHODH.

-

Calculate the rate of reaction for each this compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.

Measurement of Intracellular Pyrimidine Nucleotides by LC-MS/MS

This protocol provides a general framework for the analysis of pyrimidine pools in cells treated with this compound.[5][6]

Materials:

-

Cultured cells (e.g., cancer cell lines)

-

This compound

-

Methanol (ice-cold, 80%)

-

Cell scraper

-

Centrifuge

-

Lyophilizer or vacuum concentrator

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

-

Appropriate columns and mobile phases for nucleotide separation

Procedure:

-

Cell Treatment and Harvesting:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired time period (e.g., 24-48 hours).

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add a sufficient volume of ice-cold 80% methanol to the plate and scrape the cells.

-

Collect the cell suspension and transfer it to a microcentrifuge tube.

-

-

Metabolite Extraction:

-

Vortex the cell suspension vigorously.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extract using a lyophilizer or vacuum concentrator.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol).

-

Inject the sample into the LC-MS/MS system.

-

Separate the nucleotides using a suitable chromatography method (e.g., reversed-phase or HILIC chromatography).

-

Detect and quantify the pyrimidine nucleotides (UMP, UDP, UTP, etc.) using multiple reaction monitoring (MRM) mode on the mass spectrometer.

-

Normalize the data to the cell number or total protein content.

-

Cell Proliferation Assay (MTT Assay)

This is a standard colorimetric assay to assess cell viability and proliferation.[1][2]

Materials:

-

Cultured cells

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for the desired duration (e.g., 48-72 hours). Include untreated control wells.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate for at least 2 hours at room temperature in the dark, with occasional shaking, to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the untreated control and determine the IC50 value.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate that targets a key metabolic vulnerability of cancer cells. Its specific inhibition of DHODH and the subsequent depletion of pyrimidines provide a clear mechanism for its anti-proliferative and differentiation-inducing effects. The quantitative data and detailed protocols provided in this guide are intended to facilitate further research into the biological activities of this compound and its potential clinical applications. The visualization of the signaling pathways and experimental workflows offers a clear framework for understanding and investigating the complex cellular responses to the inhibition of de novo pyrimidine synthesis.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. researchhub.com [researchhub.com]

- 3. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

ML390: A Technical Guide to a Promising Host-Targeted Antiviral Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ML390, a potent and selective inhibitor of the host enzyme dihydroorotate dehydrogenase (DHODH), has emerged as a promising candidate for broad-spectrum antiviral therapy. By targeting a crucial step in the de novo pyrimidine biosynthesis pathway, this compound effectively curtails the replication of viruses that rely on host cellular machinery for their propagation. This technical guide provides an in-depth overview of the antiviral properties of this compound, its mechanism of action, and the experimental data supporting its potential as a therapeutic agent. Detailed methodologies for key experimental assays are provided to facilitate further research and development in this area.

Introduction

The ever-present threat of emerging and re-emerging viral diseases necessitates the development of broad-spectrum antiviral agents. Host-targeted antivirals, which act on cellular factors essential for viral replication, offer a promising strategy to combat a wide range of viruses and are less prone to the development of viral resistance. This compound is a small molecule inhibitor of human DHODH, an enzyme that plays a critical role in the synthesis of pyrimidines, the building blocks of RNA and DNA.[1][2] By depleting the intracellular pool of pyrimidines, this compound creates an environment that is inhospitable to viral replication.[3]

Antiviral Activity of this compound

The primary antiviral activity of this compound has been demonstrated against Enterovirus 71 (EV71) , a causative agent of hand, foot, and mouth disease, which can lead to severe neurological complications.[3] While direct experimental evidence for this compound against other specific viruses is currently limited, the broader class of DHODH inhibitors has shown significant activity against a range of RNA viruses, suggesting a wider potential application for this compound.

Quantitative Antiviral Data

The antiviral efficacy of this compound and other relevant DHODH inhibitors is summarized in the tables below.

Table 1: In Vitro Antiviral Activity of this compound against Enterovirus 71

| Parameter | Value | Cell Line | Virus Strain | Reference |

| IC₅₀ | 0.06601 µM | Vero | Not Specified | [3] |

| Selectivity Index (SI) | 156.5 | Vero | Not Specified | [3] |

Table 2: In Vitro Antiviral Activity of Other DHODH Inhibitors against Various RNA Viruses

| Compound | Virus | EC₅₀ (µM) | Cell Line | Reference |

| S312 | Influenza A virus (H1N1) | 1.56 | Vero | [4] |

| S416 | SARS-CoV-2 | 0.017 | Vero | [4] |

| Teriflunomide | Zika Virus | Not Specified | Not Specified | [1][5] |

| Brequinar | Ebola Virus (mini-replicon) | 0.102 | Not Specified | [1] |

Table 3: In Vitro DHODH and Cell Line Inhibition by this compound

| Target/Cell Line | IC₅₀/EC₅₀ (µM) | Reference |

| DHODH (enzyme) | 0.56 ± 0.1 | [4] |